Cyenopyrafen

Vue d'ensemble

Description

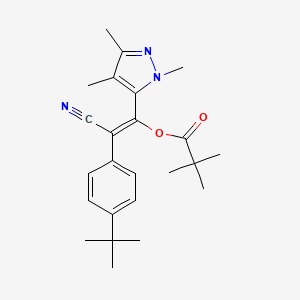

Cyenopyrafen is a synthetic acaricide belonging to the chemical class of beta-ketonitrile derivatives. It is primarily used to control spider mites and other phytophagous mites in various crops. The compound is known for its high efficacy and low toxicity to non-target organisms, making it a valuable tool in integrated pest management programs .

Applications De Recherche Scientifique

Cyenopyrafen has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of beta-ketonitrile derivatives and their reactivity.

Biology: this compound is studied for its effects on various mite species and its potential use in biological control programs.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new acaricides with improved efficacy and safety profiles.

Industry: This compound is used in the agricultural industry to protect crops from mite infestations, thereby improving crop yields and quality

Mécanisme D'action

Target of Action

Cyenopyrafen primarily targets the Mitochondrial Complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the energy production within the cell .

Mode of Action

This compound acts as a Mitochondrial Complex II electron transport inhibitor . It binds to the complex and prevents the transfer of electrons, thereby disrupting the electron transport chain. This disruption leads to a decrease in ATP production, causing energy depletion within the cell and eventually leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting Complex II, this compound disrupts the normal flow of electrons through this chain. This disruption prevents the formation of a proton gradient across the mitochondrial membrane, which is necessary for ATP synthesis. As a result, the cell’s energy production is severely compromised .

Pharmacokinetics

Studies have shown that this compound residues can be detected in citrus fruits, indicating that it is absorbed and distributed within the plant . The half-lives of this compound in whole fruits were found to be 10.2 and 6.2 days in Hunan and Guangxi provinces, respectively .

Result of Action

The primary result of this compound’s action is the death of the target cells . By inhibiting the Mitochondrial Complex II, this compound disrupts the cell’s energy production, leading to energy depletion and cell death . This makes it effective against various pests, including spider mites and phytophagous mites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of dissipation of this compound can vary depending on the specific environmental conditions of the region . More research is needed to fully understand how various environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Cyenopyrafen plays a crucial role in biochemical reactions by inhibiting mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is part of both the citric acid cycle and the electron transport chain, where it facilitates the transfer of electrons from succinate to ubiquinone. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing cell death in mites . This compound interacts with various biomolecules, including proteins and enzymes involved in mitochondrial function, highlighting its specificity and potency as an acaricide .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In target mite cells, it disrupts mitochondrial function, leading to reduced ATP production and energy depletion. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing cell death . In non-target organisms, the impact of this compound is less pronounced, but it can still affect cellular processes if exposure levels are high . The compound’s ability to interfere with mitochondrial function underscores its potential for both efficacy and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the succinate dehydrogenase enzyme in the mitochondrial complex II. This binding inhibits the enzyme’s activity, preventing the transfer of electrons from succinate to ubiquinone. As a result, the electron transport chain is disrupted, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) within the cell . The accumulation of ROS can cause oxidative stress, further damaging cellular components and contributing to cell death. This compound’s specificity for mitochondrial complex II highlights its targeted mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits high efficacy in inhibiting mite populations, but its effectiveness can decrease with prolonged use due to the development of resistance . This compound is relatively stable under laboratory conditions, but it can degrade over time, leading to reduced potency . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in mite populations, necessitating the use of resistance management strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls mite populations without causing significant adverse effects on non-target organisms . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance efficacy but increases the risk of toxicity. These findings underscore the importance of optimizing dosage levels to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a mitochondrial complex II inhibitor. The compound undergoes metabolic conversion to its active form, which then interacts with succinate dehydrogenase . Enzymes such as cytochrome P450 monooxygenases play a role in the metabolism of this compound, influencing its bioavailability and activity . The compound’s impact on metabolic flux and metabolite levels can vary depending on the organism and exposure conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. Understanding the transport and distribution of this compound is essential for optimizing its use in pest management.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on complex II . The compound’s targeting signals and post-translational modifications direct it to the mitochondria, ensuring its specificity and potency. This localization is critical for its mode of action, as it allows this compound to effectively disrupt mitochondrial function and energy production in target cells.

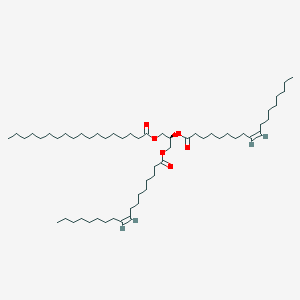

Méthodes De Préparation

Cyenopyrafen can be synthesized through various methods. One common synthetic route involves the condensation of 1,3,4-trimethyl-1H-pyrazole-5-carboxylate with 2-(4-tert-butylphenyl)acetonitrile using sodium methoxide as a base. This reaction yields 2-(4-tert-butylphenyl)-3-hydroxy-3-(1,3,4-trimethyl-1H-pyrazol-5-yl)acrylonitrile, which is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine to produce this compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Cyenopyrafen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form its corresponding alcohols or amines.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Comparaison Avec Des Composés Similaires

Cyenopyrafen is unique among acaricides due to its specific mode of action and high efficacy against resistant mite populations. Similar compounds include:

Bifenazate: Acts as a complex III inhibitor and is used to control spider mites.

SYP-9625: Structurally similar to this compound and also acts as a complex II inhibitor.

Pyflubumide: A novel complex II inhibitor with a similar mode of action but different chemical structure .

This compound stands out due to its high selectivity and low toxicity to non-target organisms, making it a preferred choice in integrated pest management programs.

Propriétés

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLTUBHYCOZJI-VZCXRCSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058127 | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560121-52-0 | |

| Record name | Cyenopyrafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560121-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyenopyrafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560121520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYENOPYRAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S67W8BOU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Cyenopyrafen?

A1: this compound targets Complex II (succinate dehydrogenase complex, SDH) in the mitochondrial electron transport chain of mites. [, , , , ]

Q2: How does this compound exert its acaricidal effect?

A2: this compound acts as a prodrug and is metabolized into its active deacylated form (NH-form). This active metabolite inhibits SDH, disrupting the mitochondrial respiratory chain and ultimately leading to mite death. []

Q3: Does this compound directly inhibit Complex II?

A3: this compound itself exhibits low inhibitory activity on Complex II. Its deacylated metabolite (NH-form) is the primary inhibitor of Complex II. []

Q4: How does the binding site of this compound's active metabolite on Complex II differ from other Complex II inhibitors like the OH-form of this compound?

A4: While both the NH-form of this compound and the OH-form of this compound target Complex II, they exhibit distinct binding sites and/or binding mechanisms. This distinction suggests a different mode of action classification for these acaricides. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H25N3OS2, and its molecular weight is 411.6 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, studies on the synthesis of this compound and its isomer utilize spectroscopic techniques like ¹H NMR, ¹³C NMR, IR, and MS for structural characterization. [, ]

Q7: Does cross-resistance to this compound exist in mite populations?

A7: Yes, cross-resistance to this compound has been observed in field-collected mite strains, particularly those with a history of exposure to other acaricides, including those targeting Complex I. [, , ]

Q8: What are the mechanisms underlying this compound resistance in mites?

A8: Several mechanisms contribute to this compound resistance:

- Metabolic Resistance: Overexpression of specific cytochrome P450 monooxygenases (P450s), like CYP392A11 and CYP392A12, contributes to resistance by enhancing detoxification. [, , , , ]

Q9: What is the significance of the H258Y mutation in SDH subunit B for this compound resistance?

A9: The H258Y mutation is significant because it only confers high resistance when it co-occurs with another mutation, S56L, in SDH subunit C. Individually, these mutations have limited impact on resistance levels. []

Q10: Does the H258Y mutation carry a fitness cost for mites?

A10: Yes, the H258Y mutation in SDH subunit B is associated with reduced SDH activity and a slight increase in combined Complex I and III activity. This altered metabolic profile leads to fitness costs, evidenced by a decrease in the frequency of the resistant allele in the absence of acaricide selection pressure. []

Q11: What is the efficacy of this compound against different mite life stages?

A11: this compound exhibits high efficacy against various life stages of mites, including eggs, larvae, protonymphs, and adult females. It effectively reduces mite reproduction and egg hatch. [, ]

Q12: In what crops is this compound used for mite control?

A12: this compound is used for managing mite infestations in various crops, including fruits, citrus, tea, vegetables, cotton, and ornamental plants. [, , , , , ]

Q13: How effective is this compound in controlling Tetranychus kanzawai?

A13: this compound shows excellent activity against mixed developmental stages of Tetranychus kanzawai in both laboratory and field settings. A concentration of 83.3 ppm is recommended for field application. [, ]

Q14: What is the residual activity of this compound on crops?

A14: The residual activity of this compound on crops varies depending on the crop and environmental factors. Studies on bean leaves demonstrate effectiveness against adult female Tetranychus kanzawai for up to 15 days at concentrations of 125 and 83.3 ppm. [, ]

Q15: What is the toxicity of this compound to honeybees?

A15: this compound exhibits low acute toxicity to honeybees when applied as a spray. [, ]

Q16: Are there any known effects of this compound on beneficial insects like predatory mites?

A16: this compound demonstrates low toxicity to the predatory mite Neoseiulus californicus, making it a potential candidate for integrated mite management programs. [, ]

Q17: How do different household washing methods affect this compound residues on strawberries?

A17: Soaking strawberries in solution followed by rinsing with running water is more effective in removing this compound residues than soaking alone. Washing with 3% vinegar or 3% salt solution shows higher efficacy than using tap water or green tea solution. []

Q18: What analytical techniques are used for quantifying this compound residues?

A18: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for quantifying this compound residues in various matrices. [, ]

Q19: How is this compound extracted from samples for analysis?

A19: Acetonitrile or 1% acetic acid-acetonitrile is commonly used for extracting this compound residues from samples. The extracts are further purified using solid-phase extraction techniques with bonded phases like C18, ethylenediamine-N-propyl silane (PSA), octadecylsilane, and graphitized carbon (Carb) before LC-MS/MS analysis. []

Q20: What is the dissipation behavior of this compound in peach under field conditions?

A20: this compound shows a similar dissipation pattern in peach regardless of variations in sample weight during harvest periods. The biological half-life of this compound in peach ranges from 6.3 to 7.0 days, depending on the field location. [, ]

Q21: Are there any specific formulation strategies employed for this compound?

A21: this compound is formulated as a 30% suspension concentrate (SC). Research is exploring the development of acaricidal granules with internal absorption and controlled release functions using materials like calcium alginate, absorbents, water-retaining agents, organic solvents, and high polymer materials. [, ]

Q22: What is the purpose of developing novel formulations for this compound?

A22: Novel formulations aim to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)

![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)

![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)